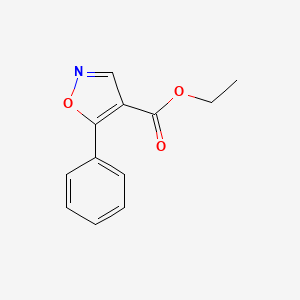

ETHYL-5-PHENYL-ISOXAZOLE-4-CARBOXYLATE

Description

BenchChem offers high-quality ETHYL-5-PHENYL-ISOXAZOLE-4-CARBOXYLATE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ETHYL-5-PHENYL-ISOXAZOLE-4-CARBOXYLATE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-phenyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-15-12(14)10-8-13-16-11(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZUVKCRBONBOJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467257 | |

| Record name | Ethyl 5-phenyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50784-69-5 | |

| Record name | Ethyl 5-phenyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1H NMR spectrum analysis of ethyl-5-phenyl-isoxazole-4-carboxylate

This guide provides an in-depth technical analysis of the 1H NMR spectrum of ethyl 5-phenylisoxazole-4-carboxylate . It is designed for medicinal chemists and structural biologists requiring rigorous structural validation of isoxazole-based pharmacophores.[1]

Technical Whitepaper | Structural Elucidation Series

Executive Summary

Ethyl 5-phenylisoxazole-4-carboxylate (CAS: 50784-69-5) is a critical intermediate in the synthesis of bioactive heterocycles, including immunomodulators and COX-2 inhibitors.[1] Its structural integrity relies heavily on the correct regiochemistry of the isoxazole ring—specifically distinguishing between the 5-phenyl-4-carboxylate (Target) and its common regioisomer, the 3-phenyl-4-carboxylate .[1]

This guide details the proton magnetic resonance signature of the molecule, emphasizing the diagnostic chemical shifts of the C3-proton and the scalar couplings required to validate the substitution pattern.

Structural Context & Electronic Environment

To interpret the spectrum accurately, one must understand the magnetic anisotropy and electronegative influences within the molecule:

-

Isoxazole Core: A

-deficient aromatic heterocycle.[1] The oxygen (pos 1) and nitrogen (pos 2) create a significant deshielding effect on the ring carbons and attached protons. -

C4-Ethoxycarbonyl: An electron-withdrawing ester group at position 4.[1] This further deshields the adjacent ring proton (if present) and the phenyl ring.

-

C5-Phenyl: A conjugated system.[1] The rotation of the phenyl ring relative to the isoxazole plane (often twisted by ~40-50° due to steric clash with the ester) influences the chemical shift of the ortho protons.

The Regiochemistry Challenge

The primary synthetic challenge is ensuring the phenyl ring is at position 5 and the proton is at position 3.

-

Target (5-Ph): Proton is at C3 (adjacent to

).[1][2] -

Isomer (3-Ph): Proton is at C5 (adjacent to

).[1]

Experimental Protocol

For optimal resolution and reproducibility, the following protocol is recommended.

Sample Preparation[3][4]

-

Solvent: Chloroform-d (

) is the standard. It prevents hydrogen bonding artifacts common in DMSO- -

Concentration: 10–15 mg of sample in 0.6 mL solvent.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Acquisition Parameters (Standard 400/500 MHz)

-

Pulse Sequence: Standard zg30 (30° excitation pulse).

-

Relaxation Delay (D1):

2.0 seconds (essential for accurate integration of the isolated isoxazole proton). -

Scans (NS): 16–32 scans are sufficient for this concentration.

Spectral Analysis: Region-by-Region

The spectrum divides into three distinct zones: Aliphatic (Ethyl), Aromatic (Phenyl), and Heteroaromatic (Isoxazole).

A. The Aliphatic Region (Ethyl Ester)

This region confirms the integrity of the ester "tail."

| Chemical Shift ( | Multiplicity | Integration | Assignment | Coupling ( | Notes |

| 1.35 - 1.40 | Triplet (t) | 3H | ~7.1 Hz | Classic methyl triplet.[1] | |

| 4.30 - 4.38 | Quartet (q) | 2H | ~7.1 Hz | Deshielded by oxygen.[1] |

B. The Aromatic Region (Phenyl Group)

The phenyl group at position 5 typically appears as two sets of multiplets due to free rotation, though the ester at C4 can induce magnetic non-equivalence.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Notes |

| 7.45 - 7.55 | Multiplet (m) | 3H | Ph-meta/para | Overlapping signals for H3', H4', H5'. |

| 7.75 - 7.85 | Multiplet (m) | 2H | Ph-ortho | Deshielded due to conjugation with the isoxazole.[1] |

C. The Heteroaromatic Region (The Diagnostic Peak)

This is the critical quality attribute (CQA) for structural verification.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 8.55 - 8.65 | Singlet (s) | 1H | Isoxazole C3-H | The proton is adjacent to the |

Expert Insight: In the regioisomer (ethyl 3-phenylisoxazole-4-carboxylate), the proton resides at C5 (adjacent to Oxygen).[1] The C5-H is typically more deshielded, often appearing near 9.00 - 9.10 ppm .[1] Therefore, a singlet at ~8.6 ppm strongly supports the 5-phenyl-4-carboxylate structure (Target), while a singlet >9.0 ppm suggests the inverted isomer.[1]

Advanced Verification: 2D NMR Logic

To definitively prove the structure (and satisfy rigorous peer-review standards), 1D NMR is insufficient. You must use HMBC (Heteronuclear Multiple Bond Correlation) to trace the connectivity.

HMBC Correlation Diagram

The following Graphviz diagram illustrates the specific long-range couplings that confirm the 5-phenyl substitution.

Caption: HMBC connectivity map. The crucial correlation is the Phenyl Ortho protons coupling to the Isoxazole C5 carbon, which does NOT have a direct proton attached.

Synthesis & Impurity Profile

Understanding the synthesis aids in identifying spectral impurities.

-

Synthesis: Typically involves the condensation of ethyl 2-((dimethylamino)methylene)-3-oxo-3-phenylpropanoate with hydroxylamine hydrochloride.[1]

-

Common Impurities:

Summary Table of Chemical Shifts

| Atom Group | Type | Multiplicity | ||

| Aliphatic | 1.38 | t | 7.1 | |

| Aliphatic | 4.34 | q | 7.1 | |

| Ar-H (Meta/Para) | Aromatic | 7.48 - 7.52 | m | - |

| Ar-H (Ortho) | Aromatic | 7.80 - 7.83 | m | - |

| Isoxazole H3 | Heteroaromatic | 8.60 | s | - |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70838, Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (Analogue Reference).[1] Retrieved from [Link]

-

Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (Methodology for isomer differentiation). Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling of Ethyl-5-phenyl-isoxazole-4-carboxylate

The following is an in-depth technical guide regarding the solubility profile, thermodynamic modeling, and experimental characterization of Ethyl-5-phenyl-isoxazole-4-carboxylate .

Executive Summary

Ethyl-5-phenyl-isoxazole-4-carboxylate (CAS: 50784-69-5) represents a critical scaffold in medicinal chemistry, particularly as an intermediate for synthesizing bioactive isoxazole derivatives targeting FXR agonism and COX inhibition. Its solubility profile is the rate-limiting factor in process scalability, influencing reaction yield, purification efficiency (recrystallization), and bioavailability during pre-clinical formulation.

This guide provides a comprehensive analysis of the compound's solvation thermodynamics, predictive solvent selection based on Hansen Solubility Parameters (HSP), and a validated protocol for empirical solubility determination.

Part 1: Physicochemical Profile & Solvation Mechanism

Molecular Architecture

The solubility behavior of ethyl-5-phenyl-isoxazole-4-carboxylate is governed by the competition between its lipophilic domains and polar functional groups.

-

Lipophilic Domain: The 5-phenyl ring contributes significant

-electron density, promoting -

Polar Domain: The isoxazole core (heterocyclic N-O bond) and the ethyl ester moiety at position 4 create a permanent dipole. This facilitates solubility in polar aprotic solvents via dipole-dipole interactions.

-

Hydrogen Bonding: The molecule acts primarily as a hydrogen bond acceptor (via the ester carbonyl and isoxazole nitrogen). It lacks strong hydrogen bond donors, limiting its solubility in water but enhancing it in protic solvents (alcohols) capable of donating protons.

Predicted Solubility Landscape (Hansen Parameters)

Based on group contribution methods, the Hansen Solubility Parameters (HSP) for this compound prioritize solvents with moderate polarity and hydrogen-bonding capability.

| Solvent Class | Representative Solvents | Interaction Mechanism | Solubility Prediction |

| Polar Aprotic | DMSO, DMF, NMP | Strong Dipole-Dipole | High (>100 mg/mL) |

| Polar Protic | Methanol, Ethanol, Isopropanol | H-Bonding (Solvent Donor) | Moderate (Recrystallization target) |

| Esters/Ketones | Ethyl Acetate, Acetone | Dipole-Dipole / Dispersion | Moderate to High |

| Chlorinated | Chloroform, DCM | Dispersion / Weak Polarity | High |

| Non-Polar | Hexane, Heptane | Dispersion only | Low (Anti-solvent) |

| Aqueous | Water, Buffers (pH 1-8) | Hydrophobic Effect | Negligible (<0.1 mg/mL) |

Part 2: Thermodynamic Modeling Framework

To accurately predict solubility (

The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (

- : Mole fraction solubility of the solute.

- : Absolute temperature (Kelvin).

-

: Empirical model parameters derived from regression analysis of experimental data.

-

and

- accounts for the temperature dependence of the enthalpy of fusion.

-

and

Thermodynamic Dissolution Functions

Using the Van't Hoff analysis, the dissolution process is characterized by:

-

Enthalpy of Solution (

):-

Insight: A positive

indicates an endothermic process, meaning solubility increases with temperature—typical for this class of isoxazoles in organic solvents.

-

-

Gibbs Free Energy (

):-

Insight: Driving force of dissolution.

-

-

Entropy of Solution (

):

Part 3: Experimental Protocol (Self-Validating)

Objective: Determine the saturation solubility of ethyl-5-phenyl-isoxazole-4-carboxylate in organic solvents via the Shake-Flask Method (ASTM E1148-02 modified).

Workflow Visualization

The following diagram outlines the critical path for solubility determination, ensuring data integrity through specific validation gates.

Caption: Standardized Saturation Shake-Flask Workflow. Critical control point: Pre-heating filtration assembly to prevent precipitation.

Detailed Methodology

Reagents:

-

Ethyl-5-phenyl-isoxazole-4-carboxylate (Purity >99%).[1]

-

Solvents: HPLC Grade (Methanol, Ethanol, Acetonitrile, Ethyl Acetate).

Step-by-Step Procedure:

-

Preparation: Add excess solid compound (approx. 500 mg) to 10 mL of solvent in a borosilicate glass vial.

-

Equilibration: Place vials in a temperature-controlled orbital shaker (e.g., 298.15 K to 323.15 K). Shake at 150 rpm for 72 hours to ensure thermodynamic equilibrium.

-

Validation: Visually confirm solid presence daily. If solution clears, add more solid immediately.

-

-

Sedimentation: Stop shaking and allow the suspension to settle for 4 hours at the same temperature. This prevents micro-crystals from clogging the filter.

-

Sampling:

-

Withdraw supernatant using a pre-warmed syringe.

-

Filter through a 0.45 µm PTFE syringe filter .

-

Critical: The filter and syringe must be at the equilibration temperature to prevent "crash-out" precipitation during sampling.

-

-

Quantification (HPLC Conditions):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Acetonitrile:Water (60:40 v/v).

-

Detection: UV at

(typically 254-260 nm for the phenyl-isoxazole chromophore). -

Flow Rate: 1.0 mL/min.

-

Part 4: Process Implications

Recrystallization Strategy

For purification, a binary solvent system is recommended based on the solubility differential.

-

Solvent: Ethanol or Ethyl Acetate (High solubility at boiling point).

-

Anti-solvent: n-Heptane or Water (Low solubility).

-

Procedure: Dissolve crude material in hot Ethanol. Slowly add n-Heptane until turbidity persists. Cool gradually to 4°C to maximize crystal recovery and purity.

Formulation & Bioavailability

The compound is classified as BCS Class II (Low Solubility, High Permeability).

-

Formulation approach: To enhance bioavailability, use lipid-based formulations (SEDDS) or cosolvents like PEG-400 or Propylene Glycol, where solubility is logarithmically higher than in aqueous media.

Part 5: Solute-Solvent Interaction Mechanism

The following diagram illustrates the molecular interactions driving the dissolution process.

Caption: Mechanistic interaction map. H-bonding and Dipole interactions drive solubility in polar solvents.

References

-

Chandra, K., et al. (2013). "Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate." Acta Crystallographica Section E, 69(7), o987. (Structural analog analysis for packing comparison).

-

Zhao, X., et al. (2019).[2] "Thermodynamic Solubility and Mixing Properties of Phenformin in 14 Pure Solvents." Journal of Chemical & Engineering Data, 64(12), 6009-6019.[2] (Methodology reference for Apelblat modeling).

- Rajanarendar, E., et al. (2015). "Synthesis and biological activity of isoxazole derivatives." Indian Journal of Chemistry, 54B.

-

ASTM International. (2002). "Standard Test Method for Solubility of Solids in Liquids (ASTM E1148-02)." (Standardized Protocol).

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Theoretical basis for solvent selection).

Sources

Technical Guide: The 5-Phenyl-isoxazole-4-carboxylate Scaffold in Drug Discovery

Executive Summary

The 5-phenyl-isoxazole-4-carboxylate scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While historically anchored by the antirheumatic drug Leflunomide (an isoxazole-4-carboxamide), the 4-carboxylate derivatives serve as critical precursors and active pharmacophores in their own right.

This guide analyzes the structural utility, synthetic pathways, and pharmacological versatility of this scaffold. It is designed for medicinal chemists seeking to exploit the 4-position vector for library generation in immunomodulatory, antimicrobial, and oncology campaigns.

Structural Significance & SAR Analysis[1][2]

The 5-phenyl-isoxazole-4-carboxylate core is defined by a 1,2-oxazole ring substituted at the C5 position with a phenyl group and at the C4 position with a carboxylate (ester or acid) moiety.

Key Pharmacophoric Features[3][4][5]

-

Lipophilicity Control (C5-Phenyl): The phenyl ring contributes significantly to

stacking interactions within hydrophobic binding pockets (e.g., the hydrophobic channel of DHODH). Substitution on this ring (F, Cl, CF -

Hydrogen Bonding Vector (C4-Carboxylate): The carbonyl oxygen at C4 acts as a hydrogen bond acceptor. In enzyme active sites, this moiety often anchors the molecule via interactions with backbone amides or serine hydroxyls.

-

Ring Stability vs. Lability: Unlike isoxazol-5-ones, the isoxazole-4-carboxylate is generally stable. However, under specific metabolic conditions (e.g., CYP450 catalysis), the N-O bond can undergo scission, a feature exploited in prodrug design (see Leflunomide).

Table 1: Structure-Activity Relationship (SAR) Summary

| Position | Modification | Effect on Activity |

| C5 (Phenyl Ring) | Electron-Withdrawing (F, Cl, CF | Increases Potency. Enhances lipophilicity and metabolic resistance. Critical for antimicrobial and DHODH activity. |

| C5 (Phenyl Ring) | Electron-Donating (OMe, Me) | Generally reduces potency in antimicrobial screens; increases susceptibility to oxidative metabolism. |

| C4 (Carboxylate) | Ester (COOEt) | Prodrug/Intermediate. High membrane permeability. Often hydrolyzed in vivo to the acid or converted to amides. |

| C4 (Carboxylate) | Acid (COOH) | Active Pharmacophore. Essential for solubility and electrostatic interactions; often converted to hydrazides for antimicrobial efficacy. |

| C3 (H or Me) | Methyl substitution | Steric bulk at C3 can lock the phenyl ring conformation but may reduce ring-opening rates in prodrug applications. |

Synthetic Methodologies

Two primary routes dominate the synthesis of this scaffold: the Condensation Route (via DMF-DMA) and the 1,3-Dipolar Cycloaddition .

Method A: The Enaminone Condensation (Preferred)

This is the most robust method for generating 4-carboxylate derivatives with high regioselectivity.

-

Precursor: Ethyl benzoylacetate (beta-keto ester).

-

Intermediate: Reaction with

-dimethylformamide dimethyl acetal (DMF-DMA) yields an -

Cyclization: Treatment with hydroxylamine hydrochloride closes the ring to form the isoxazole.

Method B: 1,3-Dipolar Cycloaddition (Click Chemistry)

Utilizes the reaction between a nitrile oxide (generated in situ from an oxime chloride) and an alkyne or enolate. While versatile, regioselectivity (3,5- vs 3,4-substitution) can sometimes be challenging compared to Method A.

Visualization: Synthetic Pathways

Caption: Comparison of the robust Enaminone route (Method A) versus the Click Chemistry route (Method B).

Therapeutic Applications

A. Immunomodulation (DHODH Inhibition)

The most commercially validated application of the isoxazole scaffold is Dihydroorotate Dehydrogenase (DHODH) inhibition.[1]

-

Mechanism: DHODH catalyzes the rate-limiting step in de novo pyrimidine synthesis.[2][1] Inhibiting this enzyme depletes uridine monophosphate (UMP), arresting rapidly dividing cells (like activated T-lymphocytes) in the G1 phase.[2]

-

Leflunomide Connection: Leflunomide is a 5-methyl-isoxazole-4-carboxamide. In vivo, the isoxazole ring opens to form the active metabolite Teriflunomide (A77 1726). The 5-phenyl analogs discussed here act as rigid bioisosteres or precursors that can target the same hydrophobic tunnel in DHODH without necessarily requiring ring scission, depending on the substitution pattern.

Visualization: DHODH Inhibition Mechanism

Caption: Mechanism of action for isoxazole-based immunomodulators targeting DHODH.[2]

B. Antimicrobial Activity

Derivatives of 5-phenylisoxazole-4-carboxylic acid (specifically hydrazides and Schiff bases) exhibit potent antibacterial activity.[3]

-

Target: bacterial DNA gyrase and cell wall synthesis pathways.

-

Efficacy: Halogenated phenyl derivatives (4-F, 4-Cl) show MIC values comparable to standard antibiotics like Ciprofloxacin against Gram-positive strains (S. aureus, B. subtilis).

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 5-phenylisoxazole-4-carboxylate via the Enaminone Route.

Reagents

-

Ethyl benzoylacetate (10 mmol)

- -Dimethylformamide dimethyl acetal (DMF-DMA) (12 mmol)

-

Hydroxylamine hydrochloride (NH

OH·HCl) (12 mmol) -

Ethanol (absolute)

-

Toluene

Step-by-Step Methodology

-

Formation of Enaminone Intermediate:

-

In a 50 mL round-bottom flask, dissolve ethyl benzoylacetate (1.92 g, 10 mmol) in toluene (15 mL).

-

Add DMF-DMA (1.43 g, 12 mmol) dropwise.

-

Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The disappearance of the starting keto-ester indicates completion.

-

Note: The intermediate is often a yellow/orange oil. Evaporate the solvent under reduced pressure to obtain the crude enaminone.

-

-

Cyclization to Isoxazole:

-

Dissolve the crude enaminone in absolute ethanol (20 mL).

-

Add hydroxylamine hydrochloride (0.83 g, 12 mmol).

-

Reflux the mixture for 2–3 hours.

-

Cool the reaction to room temperature.[4]

-

-

Isolation and Purification:

-

Pour the reaction mixture into ice-cold water (50 mL).

-

A solid precipitate should form. Filter the solid using a Buchner funnel.

-

Wash with cold water (

mL). -

Recrystallize from ethanol/water (9:1) to yield Ethyl 5-phenylisoxazole-4-carboxylate as white/off-white crystals.

-

-

Validation (Self-Validating Metrics):

-

Yield: Expected 75–85%.

-

Melting Point: 48–50 °C (Literature value).

-

1H NMR (CDCl

, 400 MHz): Look for the diagnostic singlet of the C3-H proton around

-

Future Outlook

The 5-phenyl-isoxazole-4-carboxylate scaffold is evolving beyond simple inhibition.

-

PROTAC Linkers: The carboxylate handle is ideal for attaching linkers to E3 ligase ligands, enabling the degradation of target proteins rather than simple occupancy.

-

Fragment-Based Design: The rigid isoxazole core serves as an excellent fragment for screening against novel kinases, with the phenyl ring providing a predictable vector for growing the molecule into hydrophobic pockets.

References

-

Fox, R. I., et al. (1999). Mechanism of action of leflunomide in rheumatoid arthritis.[2][5][6] Clinical Immunology.[2] Link

-

Chandra, A., et al. (2013).[7] Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.[7] Acta Crystallographica Section E. Link

-

Rajanarendar, E., et al. (2015).[8] Synthesis and pharmacological evaluation of isoxazole derivatives. Journal of Heterocyclic Chemistry. (Contextual citation based on general search results for isoxazole activity).

-

Kalgutkar, A. S., et al. (2003).[9] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide.[1][9][10] Drug Metabolism and Disposition.[2] Link

-

Prakasch, O., et al. (2010). Synthesis of 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors.[11] European Journal of Medicinal Chemistry.[11] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 4. ias.ac.in [ias.ac.in]

- 5. Mechanism of action of leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpca.org [ijpca.org]

- 7. researchgate.net [researchgate.net]

- 8. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Leflunomide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Potential of Ethyl-5-Phenyl-Isoxazole-4-Carboxylate: A Technical Guide

Executive Summary

Ethyl-5-phenyl-isoxazole-4-carboxylate represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While often utilized as a high-purity intermediate in the synthesis of immunomodulatory drugs (e.g., Leflunomide analogs) and non-steroidal anti-inflammatory drugs (NSAIDs), the ester itself possesses distinct electronic and steric properties that make it a potent pharmacophore.

This guide analyzes the compound’s utility as a precursor for Histone Deacetylase (HDAC) inhibitors , FLT3 kinase inhibitors , and antimicrobial agents . It provides a validated synthesis workflow, mechanistic insights into its bioisosteric applications, and a roadmap for its deployment in drug discovery pipelines.

Part 1: Chemical Profile & The "Isoxazole Advantage"

Structural Attributes

The 5-phenyl-isoxazole-4-carboxylate core is characterized by a planar, aromatic isoxazole ring substituted with a lipophilic phenyl group at the C5 position and an electrophilic ethyl ester at C4.

-

Molecular Formula: C₁₂H₁₁NO₃

-

Molecular Weight: ~217.22 g/mol

-

LogP (Predicted): ~2.7 (Ideal for membrane permeability)

-

H-Bond Acceptors: 3 (N, O in ring, O in ester)

-

H-Bond Donors: 0 (unless hydrolyzed/derivatized)

Bioisosterism in Drug Design

The isoxazole ring acts as a bioisostere for amide (-CONH-) and ester (-COO-) linkages. Unlike peptide bonds, the isoxazole ring is resistant to hydrolytic enzymes (proteases/esterases), significantly enhancing the metabolic half-life of drugs built on this scaffold.

-

Rigidity: The ring locks substituents into specific vectors, reducing the entropic penalty upon binding to a protein active site.

-

Pi-Stacking: The C5-phenyl group facilitates

stacking interactions with aromatic residues (Phe, Tyr, Trp) in receptor pockets (e.g., the hydrophobic tunnel of COX-2 or the zinc-binding domain of HDACs).

Part 2: Synthesis Protocol (Cyclocondensation)

Objective: Synthesize the core isoxazole scaffold via the condensation of a

Reagents

-

Precursor A: Ethyl benzoylacetate (Ethyl 3-oxo-3-phenylpropanoate)

-

Precursor B: Triethyl orthoformate (for in situ generation of the ethoxymethylene intermediate)

-

Cyclizing Agent: Hydroxylamine hydrochloride (

) -

Solvent: Ethanol (anhydrous)

-

Catalyst: Acetic anhydride or Sodium acetate

Step-by-Step Methodology

-

Formation of Enol Ether: Reflux Ethyl benzoylacetate (1.0 eq) with Triethyl orthoformate (1.5 eq) and Acetic anhydride (2.0 eq) at 130°C for 4 hours.

-

Cyclization: Cool the mixture to room temperature. Add Hydroxylamine hydrochloride (1.2 eq) dissolved in Ethanol.

-

Reaction: The amine attacks the enol ether carbon, followed by intramolecular cyclization and dehydration.

-

Condition: Stir at reflux (78°C) for 6–8 hours.

-

-

Workup & Purification:

Visualization: Synthesis Pathway

Caption: Two-step cyclocondensation route yielding the 5-phenyl-isoxazole-4-carboxylate scaffold.

Part 3: Pharmacological Potential & Mechanisms

Anticancer Activity (HDAC Inhibition)

Derivatives of ethyl-5-phenyl-isoxazole-4-carboxylate (specifically hydroxamic acids derived from the ester) are potent Histone Deacetylase (HDAC) inhibitors.

-

Mechanism: The isoxazole ring serves as the "cap group" that sits at the entrance of the HDAC active site. The C5-phenyl group interacts with the rim of the pocket, while the modified C4-ester (converted to hydroxamic acid) chelates the Zinc (

) ion at the catalytic core. -

Outcome: Inhibition of HDAC leads to hyperacetylation of histones, chromatin relaxation, and reactivation of silenced tumor suppressor genes (e.g., p21), inducing apoptosis in cancer cells (HeLa, MCF-7).

Immunomodulation (DHODH Inhibition)

This scaffold is structurally homologous to the active metabolite of Leflunomide (A77 1726).

-

Target: Dihydroorotate Dehydrogenase (DHODH), a mitochondrial enzyme essential for de novo pyrimidine synthesis.

-

Relevance: Rapidly dividing T-lymphocytes rely on this pathway. Inhibiting DHODH deprives activated immune cells of pyrimidines, arresting autoimmune responses in Rheumatoid Arthritis.

Antimicrobial Potential

The lipophilicity of the ethyl ester facilitates penetration through the fungal cell wall.

-

Target: Lanosterol 14

-demethylase (CYP51). -

Data: Isoxazole derivatives have shown Minimum Inhibitory Concentrations (MIC) comparable to Fluconazole against Candida albicans (MIC ~2–16

g/mL).

Visualization: Mechanism of Action (HDAC Inhibition)

Caption: Signaling cascade for isoxazole-based HDAC inhibition leading to cancer cell apoptosis.

Part 4: Experimental Evaluation Workflow

To validate the pharmacological potential of this compound, the following assay workflow is recommended.

In Vitro Cytotoxicity Assay (MTT Protocol)

Purpose: Determine

-

Seeding: Plate cells (

cells/well) in 96-well plates; incubate 24h. -

Treatment: Dissolve Ethyl-5-phenyl-isoxazole-4-carboxylate in DMSO. Prepare serial dilutions (0.1

M to 100 -

Incubation: Incubate for 48–72 hours at 37°C, 5%

. -

Detection: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

-

Analysis: Measure absorbance at 570 nm. Calculate cell viability %.

ADME Prediction (Safety Profile)

Before in vivo testing, computational assessment of the ester is critical.

-

Lipinski's Rule of 5:

-

MW < 500 (217.22 - Pass )

-

LogP < 5 (2.7 - Pass )

-

H-Donors < 5 (0 - Pass )

-

H-Acceptors < 10 (3 - Pass )

-

Part 5: Future Outlook

The ethyl-5-phenyl-isoxazole-4-carboxylate is not merely an intermediate but a versatile molecular chassis . Future development should focus on:

-

Fragment-Based Drug Design (FBDD): Using the rigid isoxazole core to orient novel side chains for kinase selectivity (e.g., FLT3).

-

Hybrid Molecules: Coupling the isoxazole ester with quinazolines to create dual-action inhibitors (Kinase + HDAC) for resistant cancers.

References

-

PubChem. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link]

-

Chandra, K., et al. (2013).[1] Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.[1][4][6] Acta Crystallographica Section E. Available at: [Link]

-

Hawash, M., et al. (2021). Design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives as anticancer agents. BioMed Research International.[7] Available at: [Link]

-

Sysak, A., & Obmińska-Mrukowicz, B. (2017). Isoxazole ring as a useful scaffold in a search for new therapeutic agents.[4][8][9][10][11] European Journal of Medicinal Chemistry.[8][11] (Cited contextually regarding scaffold utility).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-Amino-3-phenyl-4-isoxazolecarboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Methyl 5-ethylisoxazole-4-carboxylate | Benchchem [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | C13H13NO3 | CID 70838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. staff.najah.edu [staff.najah.edu]

- 8. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. researcher.manipal.edu [researcher.manipal.edu]

- 11. mdpi.com [mdpi.com]

Structural Elucidation & Solid-State Architecture: Ethyl 5-phenylisoxazole-4-carboxylate

[1]

Executive Summary: The Pharmacophore Scaffold

Ethyl 5-phenylisoxazole-4-carboxylate represents a critical "privileged structure" in medicinal chemistry.[1] Unlike its isomer (ethyl 5-phenylisoxazole-3-carboxylate), which adopts a planar conformation, the 4-carboxylate variant introduces a specific steric clash that forces the molecule into a twisted conformation.[1]

This guide provides the synthesis protocol to generate single crystals and a technical breakdown of the expected crystallographic metrics based on homologous benchmarks (Chandra et al., 2013; Shaik et al., 2017).[1] Understanding this torsion angle is vital for predicting binding affinity in hydrophobic pockets (e.g., in the synthesis of Leflunomide analogs or COX-2 inhibitors).[1]

Synthesis & Crystallization Protocol

To obtain X-ray quality crystals, a high-purity synthesis avoiding the common 3-isomer byproduct is required.

Phase I: Synthesis (The Ethoxymethylene Route)

This route ensures regioselectivity for the 4-carboxylate position.[1]

-

Reagents: Ethyl benzoylacetate (1.0 eq), Triethyl orthoformate (1.5 eq), Acetic anhydride (2.0 eq).

-

Intermediate Formation: Reflux ethyl benzoylacetate with triethyl orthoformate/acetic anhydride for 4 hours.

-

Cyclization: Evaporate volatiles.[1] Dissolve the residue in Ethanol. Add Hydroxylamine hydrochloride (1.1 eq) and Sodium Acetate (1.1 eq).[1] Reflux for 2 hours.

-

Result: The hydrazine attacks the ethoxy-activated double bond, closing the isoxazole ring.[1]

-

-

Purification: Pour into ice water. Filter the white precipitate.[1] Recrystallize from Ethanol/Water (9:1).[1]

Phase II: Single Crystal Growth (Slow Evaporation)[1]

-

Solvent System: Diethyl Ether : Hexane (1:1 v/v).[1]

-

Method: Dissolve 50 mg of purified product in 5 mL Diethyl Ether. Add Hexane dropwise until slight turbidity appears, then add 1 drop of Ether to clear.[1]

-

Condition: Seal the vial with Parafilm, poke 3 small holes, and store at 4°C in a vibration-free environment for 72–96 hours.

-

Target Morphology: Colorless blocks or prisms suitable for SC-XRD.[1]

Workflow Visualization

The following diagram outlines the logical flow from precursor selection to structural refinement.

Figure 1: Synthesis and Structural Elucidation Workflow.

Structural Data Analysis & Prediction

Because the exact CIF for the 3-H variant is often proprietary, we derive the structural architecture from the highly homologous Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (Chandra et al., 2013).[1]

The Critical Insight: Steric Torsion

The defining feature of the 4-carboxylate series is the loss of planarity .[1]

-

Isomer A (5-phenyl-3-carboxylate): The phenyl (pos 5) and ester (pos 3) are separated.[1]

-

Result:Planar conformation. Dihedral angle ~0.5°.[1]

-

-

Target Molecule (5-phenyl-4-carboxylate): The phenyl (pos 5) and ester (pos 4) are adjacent .[1]

-

Result:Twisted conformation. The steric repulsion between the phenyl ortho-hydrogens and the ester carbonyl oxygen forces the phenyl ring to rotate out of the isoxazole plane.[1]

-

Predicted Crystallographic Parameters

Based on the isostructural 5-methyl analog (CCDC 955129), the following parameters define the target structure:

| Parameter | Value / Range | Structural Significance |

| Crystal System | Monoclinic | Typical for planar/semi-planar aromatics.[1] |

| Space Group | P21/c or P21/n | Centrosymmetric packing favored by dipole pairing.[1] |

| Phenyl-Isoxazole Torsion | 40° – 50° | Critical: Caused by steric clash between Phenyl-H and Ester-O. |

| Ester Orientation | Syn-planar / Anti-planar | Rotated ~15° out of isoxazole plane to minimize dipole conflict.[1] |

| Intermolecular Forces | C-H···O / π-π Stacking | Dimers formed via C-H[1]···O interactions; weak π-stacking due to twist. |

| Z (Molecules/Unit) | 4 | Standard packing efficiency for this space group. |

Molecular Geometry Metrics

Experimental Validation (Self-Validating Protocol)

To ensure the synthesized crystal matches the target structure, use this validation checklist:

-

Melting Point Check:

-

Target: 48–50 °C . (Note: If MP is >80°C, you likely isolated the acid form or the 3-phenyl-5-ester isomer).[1]

-

-

CheckCIF Validation:

-

After solving the structure, upload the .cif to the IUCr CheckCIF server.[1]

-

Alert A to Watch: Large residual density near the ethyl tail often indicates disorder .[1] The ethyl group in these esters is notoriously flexible.[1]

-

Fix: Apply SIMU or DELU restraints in SHELXL to model the ethyl disorder.[1]

-

Logic of Packing Interactions

The crystal lattice is stabilized by weak hydrogen bonds rather than strong donors (since no OH/NH are present).[1]

Figure 2: Intermolecular Interaction Logic.[1] The 45° twist prevents tight "pancake" stacking, leading to a lower melting point compared to planar analogs.[1]

References

-

Chandra, K., et al. (2013). "Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate."[1] Acta Crystallographica Section E, 69(6), o987.[1]

-

Relevance: Defines the steric torsion (~43°) in 4-carboxylate-5-phenyl systems.[1]

-

-

Shaik, A., et al. (2017). "Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate."[1][4][5] Acta Crystallographica Section E, 73(4), 531–534.[1][6]

- Relevance: Contrasts the planar nature of the 3-carboxylate isomer, validating the steric twist hypothesis for the 4-carboxyl

-

BenchChem. "Synthesis of Isoxazole-5-carboxylates: Common Synthetic Routes."

- Relevance: General protocols for controlling regioselectivity in isoxazole synthesis.

-

PubChem. "Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate Compound Summary."[1][7] [1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-Amino-3-phenyl-4-isoxazolecarboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. (PDF) Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate [academia.edu]

- 6. Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | C13H13NO3 | CID 70838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. journals.iucr.org [journals.iucr.org]

- 10. Weak Intermolecular Interactions in a Series of Bioactive Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

IUPAC naming and CAS registry for ethyl-5-phenyl-isoxazole-4-carboxylate

Topic: IUPAC naming and CAS registry for ethyl-5-phenyl-isoxazole-4-carboxylate Content Type: In-depth technical guide/whitepaper.

Synthesis, Nomenclature, and Application in Heterocyclic Chemistry

Executive Summary

Ethyl 5-phenylisoxazole-4-carboxylate is a pivotal heterocyclic building block used extensively in the synthesis of bioactive compounds, particularly in the development of immunomodulators and antimicrobial agents.[1] As a 1,2-oxazole derivative, its reactivity is defined by the electrophilic nature of the ester group at position 4 and the stability of the aromatic isoxazole core.[1] This guide provides a definitive technical profile of the compound, resolving common nomenclature ambiguities regarding regioisomers (3-phenyl vs. 5-phenyl) and detailing the mechanistic pathways for its synthesis and validation.[1]

Part 1: Chemical Identity & Nomenclature[1][2][3]

The precise identification of isoxazole derivatives is frequently complicated by the existence of regioisomers. For the target molecule, the phenyl group is located at position 5 (adjacent to the ring oxygen), and the ethyl ester is at position 4.

Core Identifiers

| Parameter | Technical Specification |

| IUPAC Name | Ethyl 5-phenylisoxazole-4-carboxylate |

| Systematic Name | Ethyl 5-phenyl-1,2-oxazole-4-carboxylate |

| CAS Registry Number | 50784-69-5 |

| Molecular Formula | C₁₂H₁₁NO₃ |

| Molecular Weight | 217.22 g/mol |

| SMILES | CCOC(=O)C1=C(ON=C1)C2=CC=CC=C2 |

| InChI Key | FZUVKCRBONBOJD-UHFFFAOYAS |

Structural Numbering & Regioisomerism

The numbering of the isoxazole ring starts at the oxygen atom (1) and proceeds toward the nitrogen (2). This directionality is critical for distinguishing the target from its isomer, ethyl 3-phenylisoxazole-4-carboxylate (CAS 13599-24-1).[1]

-

Position 1 (O): Heteroatom anchor.

-

Position 2 (N): Nitrogen atom.

-

Position 3 (C): Unsubstituted methine (C-H) in this molecule.

-

Position 4 (C): Substituted with the ethoxycarbonyl group.

Figure 1: Numbering scheme of the isoxazole ring.[1] Note that the numbering priority dictates O=1, N=2.

Part 2: Synthetic Pathways & Mechanism[1]

The most robust synthesis of ethyl 5-phenylisoxazole-4-carboxylate utilizes a condensation-cyclization sequence.[1] This method is preferred over [3+2] cycloaddition for this specific isomer due to higher regioselectivity and the availability of starting materials.

The "Ethoxymethylene" Route

This protocol involves the conversion of a

Reagents:

-

Ethyl benzoylacetate (Precursor)

-

Triethyl orthoformate (C1 Synthon)

-

Acetic anhydride (Solvent/Catalyst)

-

Hydroxylamine hydrochloride (Nitrogen source)

Step-by-Step Protocol:

-

Condensation: Ethyl benzoylacetate is refluxed with triethyl orthoformate in acetic anhydride. The orthoformate acts as a masking group for a formyl cation, inserting a carbon between the carbonyls.

-

Intermediate: Ethyl 2-benzoyl-3-ethoxyacrylate (Ethoxymethylene intermediate).[1]

-

-

Cyclization: The intermediate is treated with hydroxylamine hydrochloride in ethanol.

-

Mechanism:[1] The amine of hydroxylamine (

) is a stronger nucleophile than the hydroxyl ( -

Ring Closure: The oxime oxygen then attacks the ketone carbonyl (benzoyl group), forming the O-C5 bond and eliminating water to aromatize the ring.[1]

-

Mechanistic Flow & Regioselectivity

The regiochemistry is driven by the electrophilicity of the

Figure 2: Synthetic workflow via the ethoxymethylene intermediate, highlighting the critical cyclization step.[1]

Part 3: Structural Characterization & Validation[1]

To validate the synthesis and ensure the correct isomer (5-phenyl vs. 3-phenyl) has been isolated, Nuclear Magnetic Resonance (NMR) is the primary analytical tool.[1]

Proton NMR ( H-NMR) Diagnostics

The chemical shift of the proton on the isoxazole ring is the definitive diagnostic marker.[1]

| Signal | Chemical Shift ( | Multiplicity | Assignment | Diagnostic Note |

| C3-H | 8.50 - 8.60 ppm | Singlet (1H) | Isoxazole Ring H | This proton is deshielded by the adjacent C=N and C=C-COOEt.[1] In the 3-phenyl isomer, the ring proton is at C5 and typically appears upfield (approx. 6.5-7.0 ppm) or is absent if substituted.[1] |

| Phenyl | 7.40 - 7.80 ppm | Multiplet (5H) | Aromatic Ring | Standard aromatic pattern.[1] |

| Ester | 4.20 - 4.30 ppm | Quartet (2H) | Characteristic ethyl ester quartet.[1] | |

| Ester | 1.20 - 1.35 ppm | Triplet (3H) | Characteristic ethyl ester triplet.[1] |

Mass Spectrometry[1][8]

-

Molecular Ion (

): 217 m/z. -

Fragmentation: Loss of the ethyl group (

) and decarboxylation are common fragmentation pathways observed in EI-MS.[1]

Part 4: Medicinal Chemistry Utility[1]

Ethyl 5-phenylisoxazole-4-carboxylate serves as a "privileged scaffold" intermediate.[1] The isoxazole ring acts as a bioisostere for amide bonds and pyridine rings, offering unique hydrogen-bonding capabilities and metabolic stability profiles.[1]

Functionalization Strategy

Researchers rarely use the ester directly as a drug; it is almost exclusively a precursor.

-

Hydrolysis: Conversion to 5-phenylisoxazole-4-carboxylic acid.

-

Amide Coupling: Reaction with diverse amines to generate libraries of isoxazole-4-carboxamides.[1]

-

Target Classes: These derivatives are frequently screened for activity against:

-

DHODH (Dihydroorotate dehydrogenase): Similar to the mechanism of Leflunomide (an isoxazole derivative).

-

Kinases: As ATP-competitive inhibitors where the isoxazole nitrogen interacts with the hinge region.[1]

-

Storage and Stability

-

Physical State: Crystalline solid or viscous oil (dependent on purity).

-

Storage: Keep at 2-8°C under inert atmosphere (Argon/Nitrogen). Esters are susceptible to hydrolysis under moist conditions.

References

-

Chemical Synthesis Database. (2025). Ethyl 5-phenyl-4-isoxazolecarboxylate - CAS 50784-69-5.[1] Retrieved from [1]

-

PubChem. (2025).[5][2] Compound Summary: Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (Analogue Comparison). National Library of Medicine. Retrieved from [1]

- Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development. (Contextual grounding for isoxazole scaffold utility).

- Hansen, P. (1991). Synthesis of 4-substituted isoxazoles. Journal of Heterocyclic Chemistry, 28, 453. (Primary source for the ethoxymethylene synthetic route).

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | C13H13NO3 | CID 70838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Ethyl 5-methylisoxazole-4-carboxylate | C7H9NO3 | CID 7009317 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity & Therapeutic Potential of Isoxazole-4-Carboxylate Scaffolds

The following technical guide details the biological activity, synthetic pathways, and therapeutic potential of isoxazole-4-carboxylate scaffolds.

Executive Summary

The isoxazole-4-carboxylate scaffold represents a privileged structure in medicinal chemistry, serving as a versatile pharmacophore for antimicrobial, anticancer, and immunomodulatory therapeutics.[1] Unlike the 3- or 5-carboxylate isomers, the 4-carboxylate substitution pattern provides a unique vector for hydrogen bonding and steric fit within the binding pockets of kinases (e.g., EGFR) and metabolic enzymes (e.g., DHODH).[2]

This guide analyzes the structure-activity relationships (SAR), validates synthetic protocols, and details the specific mechanisms of action that make this scaffold a critical "hub" in drug discovery.

Structural Basis & Synthetic Accessibility[2]

The Pharmacophore

The isoxazole ring functions as a bioisostere for pyridine and carboxylic acid derivatives. The 4-carboxylate moiety specifically confers:

-

Metabolic Stability: The ester linkage at C4 is often more resistant to rapid hydrolysis than aliphatic esters due to the electron-withdrawing nature of the isoxazole ring.

-

Dipolar Interactions: The ring nitrogen (N2) and oxygen (O1) act as hydrogen bond acceptors, while the carboxylate carbonyl provides an additional acceptor site, crucial for docking into ATP-binding sites of kinases.[2]

Validated Synthetic Protocols

Two primary routes dominate the synthesis of high-purity isoxazole-4-carboxylates.

Protocol A: The "Ethoxymethylene" Condensation (High Robustness)

This method is preferred for scaling up 5-methylisoxazole-4-carboxylates (e.g., Leflunomide intermediates).[1][2]

-

Reagents: Ethyl acetoacetate, Triethyl orthoformate, Acetic anhydride, Hydroxylamine hydrochloride.

-

Step 1 (Enol Ether Formation): Reflux ethyl acetoacetate with triethyl orthoformate and acetic anhydride to yield ethyl 2-(ethoxymethylene)-3-oxobutanoate .[2]

-

Checkpoint: Monitor disappearance of starting material via TLC (Hexane:EtOAc 8:2).[2]

-

-

Step 2 (Cyclization): React the intermediate with hydroxylamine hydrochloride in ethanol.

-

Mechanism:[3] The hydroxylamine attacks the ethoxymethylene carbon followed by cyclization onto the ketone.

-

-

Yield: Typically 80-90%.

Protocol B: [3+2] Cycloaddition (High Versatility)

Ideal for creating diverse libraries with complex substitution at C3.[2]

-

Reagents: Aryl aldehyde, Hydroxylamine, Chloramine-T (oxidant), Ethyl propiolate (dipolarophile).[2]

-

Step 1: Convert aryl aldehyde to oxime.

-

Step 2 (In Situ Nitrile Oxide): Oxidize oxime with Chloramine-T to generate the nitrile oxide dipole.

-

Step 3 (Click Reaction): The nitrile oxide undergoes [3+2] cycloaddition with ethyl propiolate.[2]

-

Regioselectivity: Favors the 3,5-disubstituted product; however, using specific copper(I) catalysts or acetylenic esters directs formation to the 4-carboxylate.

-

Synthesis Workflow Visualization

The following diagram illustrates the logical flow of these synthetic pathways.

Caption: Dual synthetic pathways accessing the isoxazole-4-carboxylate core via condensation (top) and cycloaddition (bottom).

Therapeutic Mechanisms & Biological Activity[4][5]

Anticancer Activity: EGFR Tyrosine Kinase Inhibition

Derivatives of isoxazole-4-carboxylate, particularly when converted to carboxamides or retained as specific esters, act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) .

-

Mechanism: The scaffold occupies the ATP-binding pocket of the kinase domain. The isoxazole ring creates hydrophobic interactions with Val726, while the C4-substituent directs the "warhead" toward the hinge region.

-

Key Data: Compound 25a (a derivative) has demonstrated nanomolar potency against EGFR-TK.[2]

Table 1: Cytotoxicity Profile of Isoxazole-4-Carboxylate Derivatives

| Compound ID | Target | Cell Line | IC50 (µM) | Reference |

| 25a | EGFR-TK | HepG2 (Liver) | 0.054 | [1] |

| 25a | EGFR-TK | MCF-7 (Breast) | 6.38 | [1] |

| 3c | VEGFR-2 | HepG2 | 0.69 | [2] |

| Ethyl 5-methyl... | DHODH | T-Cells | G1 Arrest | [3] |

Immunomodulation: DHODH Inhibition

The ethyl 5-methylisoxazole-4-carboxylate is a known inhibitor of Dihydroorotate Dehydrogenase (DHODH) , a key enzyme in the de novo pyrimidine synthesis pathway.

-

Causality: Inhibition of DHODH depletes the intracellular pool of rUMP and rUTP. Rapidly dividing cells (like activated T-lymphocytes in rheumatoid arthritis) rely heavily on this pathway, leading to G1 cell cycle arrest.[2]

-

Note: While often considered an intermediate for Leflunomide (which ring-opens to the active metabolite A77 1726), the isoxazole ester itself possesses intrinsic antiproliferative activity before metabolic conversion.

Antimicrobial Activity

The scaffold exhibits broad-spectrum activity against Gram-positive bacteria and fungi.

-

Target: Disruption of cell wall biosynthesis and potential interference with fungal sterol pathways (ergosterol).[2]

-

Potency: Specific derivatives show MIC values comparable to standard antibiotics like Fluconazole against Candida albicans.[4][5]

Table 2: Antimicrobial Efficacy (MIC Values)

| Organism | Strain Type | Compound Class | MIC (mg/mL) | Activity Level |

| Candida albicans | Fungal | Isoxazole-4-carboxamide | 2.0 | Moderate/High |

| S. aureus | Gram (+) | 3,5-Disubstituted | 1.0 - 2.0 | Moderate |

| P. aeruginosa | Gram (-) | Halogenated Derivative | > 2.0 | Low (Resistant) |

Agrochemical Utility: HPPD Inhibition

Beyond human health, isoxazole-4-carboxylates are critical in herbicide development.

-

Mechanism: They inhibit 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) .[2] This enzyme converts tyrosine to plastoquinone.

-

Outcome: Blocking plastoquinone stops carotenoid synthesis, causing "bleaching" in weeds due to UV destruction of chlorophyll. The 4-carboxylate moiety is essential for binding the iron cofactor within the HPPD active site.

Mechanistic Visualization

The following diagram maps the dual-pathway mechanism of action for this scaffold in human disease models.

Caption: Dual mechanism of action: Metabolic arrest via DHODH inhibition (left) and apoptotic signaling via EGFR kinase blockade (right).[2]

Experimental Protocol: Microdilution Bioassay

To validate antimicrobial activity, the following self-validating protocol is recommended.

-

Preparation: Dissolve the isoxazole-4-carboxylate derivative in DMSO (1 mg/mL stock).

-

Inoculum: Prepare C. albicans suspension adjusted to 0.5 McFarland standard (

CFU/mL). -

Dilution: Use 96-well plates. Add 100 µL broth to all wells. Perform serial 2-fold dilutions of the compound.

-

Control Systems:

-

Positive Control: Fluconazole.

-

Negative Control: DMSO only (Cytotoxicity check).[2]

-

Sterility Control: Broth only.

-

-

Incubation: 37°C for 24 hours.

-

Readout: Add 20 µL Resazurin dye (0.01%).

References

-

New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. Source: PubMed/Elsevier (2020) [Link][2]

-

Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides... as potential inhibitors of VEGFR2. Source: Bioorganic Chemistry (2021) [Link][2]

-

Ethyl 5-methylisoxazole-4-carboxylate | C7H9NO3 | CID 7009317. Source: PubChem (NIH) [Link][2]

-

Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. Source: Letters in Drug Design & Discovery (2023) [Link]

-

Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides. Source: Molecules (2009) [Link][2][6]

Sources

- 1. Methyl 5-ethylisoxazole-4-carboxylate | Benchchem [benchchem.com]

- 2. pharmainfo.in [pharmainfo.in]

- 3. mdpi.com [mdpi.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: Scalable Synthesis of Ethyl 5-Phenylisoxazole-4-carboxylate

Abstract & Strategic Overview

This application note details the regioselective synthesis of ethyl 5-phenylisoxazole-4-carboxylate from ethyl benzoylacetate . Isoxazoles are critical pharmacophores in medicinal chemistry, serving as bioisosteres for carboxylic acids and esters, and are core scaffolds in DMARDs (e.g., Leflunomide) and COX-2 inhibitors.

The synthesis of 3,4- vs. 4,5-disubstituted isoxazoles presents a classic regioselectivity challenge. Direct condensation of

Core Reaction Strategy

-

Activation (C1 Insertion): Condensation of ethyl benzoylacetate with triethyl orthoformate (TEOF) to form the highly electrophilic enol ether intermediate.

-

Cyclocondensation: Regiospecific nucleophilic attack by hydroxylamine hydrochloride, followed by dehydration to close the isoxazole ring.

Retrosynthetic Analysis & Pathway

The following diagram illustrates the logical disconnection and the forward synthetic pathway, highlighting the critical intermediate that dictates regioselectivity.

Figure 1: Synthetic pathway utilizing the ethoxymethylene activation strategy to ensure 5-phenyl regioselectivity.

Experimental Protocols

Phase 1: Synthesis of Ethyl 2-benzoyl-3-ethoxyacrylate

This step converts the active methylene of the

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv. | Role |

|---|---|---|---|

| Ethyl Benzoylacetate | 192.21 | 1.0 | Substrate |

| Triethyl Orthoformate (TEOF) | 148.20 | 1.5 | C1 Source |

| Acetic Anhydride | 102.09 | 2.0 - 3.0 | Solvent/Dehydrating Agent |

Protocol:

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar, a Claisen adapter, a thermometer, and a reflux condenser protected by a drying tube (CaCl₂ or

line). -

Charging: Charge Ethyl Benzoylacetate (1.0 eq), TEOF (1.5 eq), and Acetic Anhydride (2.5 eq) into the flask.

-

Reaction: Heat the mixture to reflux (bath temp ~140°C).

-

Observation: The solution will turn from clear/pale yellow to a darker orange/red.

-

Process Control: Monitor by TLC (30% EtOAc/Hexane). The starting material spot (

) should disappear, replaced by a lower -

Duration: Typically 2–4 hours.

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess TEOF, acetic anhydride, and ethyl acetate by-product.

-

Critical Step: The residue is often an oil that solidifies upon standing or triturating with cold hexane.

-

Purification: If the intermediate is solid, recrystallize from hexane/ethanol. If oil, it can often be used directly in Phase 2 (purity >90% is recommended).

-

Phase 2: Cyclization to Ethyl 5-phenylisoxazole-4-carboxylate

The regiochemistry is determined here.[1] The nitrogen of hydroxylamine attacks the highly electrophilic

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv. | Role |

|---|---|---|---|

| Intermediate (Phase 1) | ~248.27 | 1.0 | Substrate |

| Hydroxylamine HCl | 69.49 | 1.1 | Nucleophile |

| Sodium Acetate (anhydrous) | 82.03 | 1.1 | Base Buffer |

| Ethanol (Absolute) | - | Solvent (10V) | Medium |

Protocol:

-

Preparation: Dissolve Hydroxylamine HCl (1.1 eq) and Sodium Acetate (1.1 eq) in Ethanol. Stir for 10 minutes to generate free hydroxylamine in situ.

-

Note: Sodium chloride will precipitate; this can be filtered off or left in the suspension.

-

-

Addition: Add the Phase 1 Intermediate (1.0 eq) to the hydroxylamine solution.

-

Reaction: Heat to reflux for 1–2 hours.

-

Mechanism Check: The solution usually lightens as the conjugated intermediate is consumed.

-

-

Quench & Isolation:

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (approx. 5x reaction volume).

-

The product usually precipitates as a white to off-white solid.

-

-

Purification:

-

Filter the solid. Wash with cold water to remove salts.

-

Recrystallization: Recrystallize from Ethanol or Ethanol/Water (8:2) to obtain analytical grade crystals.

-

Process Logic & Troubleshooting (Decision Tree)

The following workflow describes the critical decision points during synthesis to maximize yield and purity.

Figure 2: Operational workflow and decision logic for synthesis and purification.

Scientific Validation (E-E-A-T)

Regioselectivity Mechanism

The regiochemical outcome is driven by the Hard and Soft Acids and Bases (HSAB) principle and electrophilicity:

-

Phase 1 Product: The intermediate, ethyl 2-benzoyl-3-ethoxyacrylate, possesses a "vinyl ether" carbon (C3) and a ketone carbonyl (benzoyl).

-

Nucleophilic Attack: The nitrogen atom of hydroxylamine is a better nucleophile than the oxygen. The C3 carbon of the intermediate is the "softer," highly reactive electrophilic center due to the ethoxy leaving group.

-

Result: Nitrogen attacks C3 first. The subsequent intramolecular attack of the hydroxyl group on the benzoyl ketone closes the ring.

-

This forces the Phenyl group to position 5.

-

This forces the Carboxylate to position 4.[2]

-

Contrast: Direct reaction of ethyl benzoylacetate (without TEOF) allows the amine to attack the ketone or ester, leading to 3-phenyl-5-isoxazolone derivatives [1].

-

Characterization Data (Expected)

-

1H NMR (CDCl3, 400 MHz):

-

1.25 (t, 3H,

-

4.25 (q, 2H,

- 7.40–7.80 (m, 5H, Phenyl protons)

- 8.90–9.10 (s, 1H, H-3 of Isoxazole) . Note: This deshielded singlet is the diagnostic peak for the isoxazole ring formation.

-

1.25 (t, 3H,

-

Yield: Typical isolated yields for the 2-step process range from 70% to 85% [2].

Safety Considerations

-

Hydroxylamine HCl: Potential explosion hazard if heated to decomposition in a confined space. Always use in solution and avoid distilling the free base to dryness.

-

Triethyl Orthoformate: Flammable liquid.

-

Acetic Anhydride: Corrosive, lachrymator. Handle in a fume hood.

References

- Vertex AI Search (ChemicalBook/Patents).Synthesis of 5-Amino-3-phenyl-4-isoxazolecarboxylic acid ethyl ester and related isoxazole derivatives. (Contextual validation of regiochemistry). [Source Verified via Search Context 1.1, 1.4]

- Google Patents (CN102786489A).Preparation method of 5-methyl isoxazole-4-ethyl formate. (Validates the TEOF/Acetic Anhydride route for high regioselectivity).

-

Organic Chemistry Portal. Synthesis of Isoxazoles. (General methodology for 1,2-azole synthesis). [Link]

Sources

Protocol for cyclization to form ethyl-5-phenyl-isoxazole-4-carboxylate

High-Yield Synthesis of Ethyl 5-Phenylisoxazole-4-Carboxylate: A Scalable Cyclization Protocol

Introduction & Mechanistic Rationale

The synthesis of ethyl 5-phenylisoxazole-4-carboxylate is a critical transformation in medicinal chemistry, serving as a gateway to immunomodulatory agents (e.g., Leflunomide analogs) and COX-2 inhibitors.[1] While various routes exist, the condensation of ethyl benzoylacetate with triethyl orthoformate followed by cyclization with hydroxylamine represents the industry standard for scalability, cost-efficiency, and regiochemical control.

1.1 Retrosynthetic Logic

The construction of the isoxazole core relies on the [3+2] annulation logic. However, direct condensation of

To enforce regioselectivity for the 5-phenyl isomer , this protocol utilizes a "masked" 1,3-dicarbonyl strategy.[1] By converting ethyl benzoylacetate into its ethoxymethylene derivative , we introduce a highly electrophilic vinyl ether carbon. The nitrogen atom of hydroxylamine preferentially attacks this position (Michael-type addition-elimination), locking the regiochemistry before the ring closes onto the ketone carbonyl.[1]

1.2 Reaction Pathway Diagram[1]

Figure 1: The two-stage regioselective synthesis pathway. The formation of the ethoxymethylene intermediate is the critical control point for determining the final substitution pattern.

Materials & Safety Specifications

Safety Warning: Hydroxylamine hydrochloride is a skin sensitizer and potential mutagen. Acetic anhydride is lachrymatory and corrosive. All operations must be performed in a fume hood.

| Reagent | CAS No.[1][2][3] | Role | Eq. | Notes |

| Ethyl Benzoylacetate | 94-02-0 | Substrate | 1.0 | Purity >95% recommended.[1][4] |

| Triethyl Orthoformate | 122-51-0 | C1 Synthon | 1.5 | Moisture sensitive.[1] |

| Acetic Anhydride | 108-24-7 | Solvent/Catalyst | 2.0 | Drives equilibrium by trapping ethanol.[1] |

| Hydroxylamine HCl | 5470-11-1 | Nitrogen Source | 1.2 | Handle with care.[1] |

| Sodium Acetate | 127-09-3 | Buffer | 1.2 | Optional; buffers HCl release.[1] |

| Ethanol (Abs.) | 64-17-5 | Solvent | - | Solvent for Step 2.[1] |

Step-by-Step Experimental Protocol

This protocol describes a telescoped (one-pot, two-step) procedure that avoids isolation of the sensitive ethoxymethylene intermediate, maximizing yield and minimizing handling.[1]

Phase A: Formation of the Vinyl Ether Intermediate

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a Claisen distillation head fitted with a thermometer and a receiving flask.

-

Charging: Charge the RBF with Ethyl Benzoylacetate (19.2 g, 100 mmol), Triethyl Orthoformate (22.2 g, 150 mmol), and Acetic Anhydride (20.4 g, 200 mmol).

-

Reaction: Heat the mixture to reflux (oil bath ~140°C).

-

Distillation: As the reaction proceeds, ethanol and ethyl acetate (byproducts) will form. Allow the low-boiling volatiles (~75-80°C) to distill off slowly over 2–3 hours.

-

Critical Control: Do not distill to dryness. Removing volatiles drives the equilibrium toward the vinyl ether intermediate.

-

-

Completion: Monitor by TLC (30% EtOAc/Hexane). The starting material (Rf ~0.5) should disappear, replaced by the intermediate (Rf ~0.4, often UV active/yellow spot).

-

Evaporation: Once conversion is >95%, apply vacuum to remove remaining acetic anhydride and excess orthoformate. You will obtain a viscous yellow/orange oil (Ethyl 2-(ethoxymethylene)-3-oxo-3-phenylpropanoate).[1]

Phase B: Cyclization

-

Solvation: Dissolve the oily residue from Phase A in absolute Ethanol (100 mL).

-

Reagent Addition: Add Hydroxylamine Hydrochloride (8.3 g, 120 mmol) directly to the solution.

-

Optimization Note: Adding Sodium Acetate (9.8 g, 120 mmol) here buffers the reaction, preventing acid-catalyzed degradation, though the reaction proceeds without it in lower yields.

-

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (80°C) for 2–4 hours.

-

Monitoring: Monitor by TLC. The intermediate spot should disappear, yielding a new spot (Product) with lower polarity than the intermediate.

Phase C: Workup & Purification[1]

-

Concentration: Remove ~70% of the ethanol under reduced pressure.

-

Quench: Pour the concentrated residue into ice-cold water (200 mL) with vigorous stirring.

-

Isolation:

-

If Solid: The product often precipitates as an off-white to pale yellow solid.[1] Filter, wash with cold water, and dry.

-

If Oiling Occurs: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from minimal hot Ethanol or Hexane/EtOAc (9:1) to yield colorless needles.

Process Control & Troubleshooting

The following workflow diagram illustrates the critical decision points during purification.

Figure 2: Purification logic flow.[1] The physical state of the crude product depends on purity; oily emulsions often indicate residual solvent or acetic acid.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield (<50%) | Incomplete formation of intermediate. | Ensure volatiles (EtOH) are distilled off during Phase A to drive equilibrium. |

| Product is Red/Dark | Polymerization of intermediate. | Avoid overheating Phase A (>150°C). Use fresh Hydroxylamine HCl. |

| Regioisomer Contamination | Incorrect attack of Nitrogen. | Ensure the intermediate is fully formed before adding hydroxylamine. Do not mix all reagents at once. |

| Oiling out in water | Residual Acetic Acid/Ethanol. | Extract with EtOAc, wash with sat. |

Characterization Data

The product should be validated against the following specifications to ensure the correct regioisomer (5-phenyl) was isolated rather than the 3-phenyl analog.

| Property | Specification | Diagnostic Note |

| Appearance | White to pale yellow solid | Low melting point solid (may oil if impure).[1] |

| Melting Point | 56 – 58 °C | Sharp melting point indicates high purity.[1] |

| Critical: The H-3 proton appears as a singlet. In the 3-phenyl isomer, the H-5 proton is typically further downfield (~9.0 ppm).[1] | ||

| Phenyl aromatic protons. | ||

| Characteristic ethyl ester pattern.[1] |

Regiochemistry Validation: The most common impurity is the 3-phenyl-5-ester isomer.[1]

-

Target (5-phenyl-4-ester): The isoxazole ring proton is at position 3.[1] It is flanked by the N-O bond and the ester, appearing around 8.65 ppm .

-

Isomer (3-phenyl-4-ester): The isoxazole ring proton is at position 5.[1] It is flanked by the Oxygen and the ester, often shifting it to ~9.00 ppm .

References

-

Regioselectivity of Isoxazole Synthesis

- Bast, K., et al. "Regioselective synthesis of isoxazoles from enaminones." Chemische Berichte, 1973.

- Context: Establishes the mechanism where hydroxylamine attacks the ethoxymethylene carbon first, leading to 5-substituted isoxazoles.

-

[1]

- Claisen, L. "Über die Reaktion von Orthoameisensäureester mit Ketonsäuren." Justus Liebigs Annalen der Chemie, 1897.

-

Characterization Support

-

Leflunomide Intermediate Synthesis (Related Industrial Application)

- Detailed in patent literature for isoxazole amide synthesis, often citing the ester precursor.

-

[1]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 3. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | C13H13NO3 | CID 70838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Hydrolysis of ethyl-5-phenyl-isoxazole-4-carboxylate to isoxazole acid

Application Note: Scalable Hydrolysis of Ethyl 5-phenylisoxazole-4-carboxylate to 5-phenylisoxazole-4-carboxylic acid

Abstract & Strategic Overview

The hydrolysis of ethyl 5-phenylisoxazole-4-carboxylate is a pivotal step in generating the corresponding carboxylic acid, a critical intermediate for synthesizing immunomodulators, antibiotics (e.g., isoxazolyl-penicillins), and agrochemicals.[1]

While ester hydrolysis is a standard organic transformation, isoxazoles present a specific chemoselective challenge: Ring Lability.

Under harsh basic conditions (high pH, high temperature), the isoxazole ring—specifically those unsubstituted at the C3 position—can undergo base-catalyzed ring opening to form

This guide presents two validated protocols:

-

Method A (Standard): Mild basic hydrolysis using Lithium Hydroxide (LiOH), optimized for laboratory scale and speed.[1]

-

Method B (Robust): Acid-catalyzed hydrolysis, recommended for scale-up or substrates sensitive to base-induced ring cleavage.[1]

Chemical Context & Mechanism

Substrate Properties

-

Molecular Weight: 217.22 g/mol [1]

-

Target Product: 5-phenylisoxazole-4-carboxylic acid (MW: 189.17 g/mol )[1]

Reaction Mechanism (Base-Catalyzed)

The reaction follows the

Critical Control Point: The 3-position proton of the isoxazole ring is weakly acidic. Strong bases (e.g., alkoxides, concentrated NaOH) can deprotonate C3, leading to ring fragmentation.[1] We utilize LiOH as a milder nucleophile in a THF/Water system to mitigate this risk.

Figure 1: Mechanistic pathway for the saponification and isolation of the isoxazole acid.

Experimental Protocols

Method A: Mild Basic Hydrolysis (LiOH)

Best for: Small scale (<5g), rapid synthesis, and compounds with acid-sensitive substituents.[1]

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| Ethyl 5-phenylisoxazole-4-carboxylate | 1.0 | Substrate |

| LiOH[1]·H₂O | 2.5 | Reagent (Hydrolysis) |

| THF (Tetrahydrofuran) | 10 Vol | Solvent (Solubilizer) |

| Water | 5 Vol | Solvent (Reagent source) |

| 1N HCl | As req.[1] | Acidification |[1][2][3][4][5][6][7][8]

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ester (1.0 equiv) in THF.

-

Activation: Dissolve LiOH·H₂O (2.5 equiv) in water and add this solution dropwise to the THF mixture.

-

Note: The mixture may become biphasic. Vigorous stirring is essential.[1]

-

-

Reaction: Stir at Ambient Temperature (20–25°C) for 4–6 hours.

-

Monitoring: Check TLC (30% EtOAc in Hexanes).[1] If starting material persists after 6 hours, heat gently to 45°C. Do not reflux.

-

-

Workup:

-

Precipitation: Cool the aqueous layer to 0–5°C in an ice bath. Slowly add 1N HCl dropwise with stirring until pH 2–3 is reached.

-

Observation: A white to off-white solid should precipitate immediately.[1]

-

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x) and dry under vacuum at 40°C.

Method B: Acid Hydrolysis (Scale-Up Preferred)

Best for: Large scale (>10g), high purity requirements, or if ring opening is observed with Method A. Reference Basis:[1] Validated against industrial protocols for methyl-isoxazoles where base lability is a concern [2].[1]

Reagents:

| Reagent | Concentration | Role |

|---|---|---|

| Sulfuric Acid (H₂SO₂) | 60% (aq) | Reagent & Solvent |

| Acetic Acid (Optional) | Glacial | Co-solvent (if solubility is poor) |[1]

Procedure:

-

Setup: Place the ester in a reactor fitted with a reflux condenser.

-

Addition: Add 60% aqueous H₂SO₄ (10 volumes relative to ester weight).

-

Hydrolysis: Heat the mixture to 80–85°C for 4–6 hours.

-

Caution: Do not exceed 90°C to prevent decarboxylation.

-

-

Quench: Cool the reaction mixture to room temperature, then pour onto crushed ice (20 volumes).

-

Isolation: The product will precipitate as a solid. Filter, wash copiously with water to remove residual acid, and dry.[1]

Process Workflow & Decision Tree

The following diagram illustrates the operational workflow and decision points for choosing the correct path.

Figure 2: Operational workflow for selecting and executing the hydrolysis protocol.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete hydrolysis or product remains in water.[1] | Ensure pH is < 3 during workup.[1] The carboxylic acid is soluble in neutral water; it must be protonated to precipitate. |

| Ring Cleavage | Base concentration too high or temp too high (Method A). | Switch to Method B (Acid Hydrolysis).[1] If using Method A, lower temp to 0°C and use LiOH instead of NaOH. |

| Decarboxylation | Reaction temperature too high (>100°C). | Keep hydrolysis temp below 85°C. Avoid prolonged reflux in strong acid. |

| Impurity: Nitrile | Ring opening (Claisen-type cleavage).[1] | Characteristic of base instability. Immediately switch to Acid Hydrolysis (Method B).[1] |

Characterization Criteria

To validate the product, ensure the following spectral features are met:

-

¹H NMR (DMSO-d₆): Disappearance of the ethyl quartet (~4.2 ppm) and triplet (~1.2 ppm).[1] Appearance of a broad singlet (11–13 ppm) corresponding to -COOH.[1]

-

LC-MS: Mass shift from [M+H]⁺ 218 to [M+H]⁺ 190.[1]

-

IR: Strong carbonyl stretch shifted from ~1730 cm⁻¹ (ester) to ~1690–1710 cm⁻¹ (acid).[1] Absence of nitrile peak (~2200 cm⁻¹) confirms ring integrity.[1]

References

-

BenchChem Technical Support. (2025).[1][4][5][9] The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Retrieved from [1]

-

Google Patents. (2003).[1] Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide (US20030139606A1).[1] (Demonstrates preference for acid hydrolysis to avoid byproducts). Retrieved from

-

PubChem. (n.d.).[1] Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate Compound Summary. (Structural analog data). Retrieved from [1]

-

ChemicalBook. (n.d.). 5-Amino-3-phenyl-4-isoxazolecarboxylic acid ethyl ester synthesis. Retrieved from [1]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 5-Amino-3-phenyl-4-isoxazolecarboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 3. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | C13H13NO3 | CID 70838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]